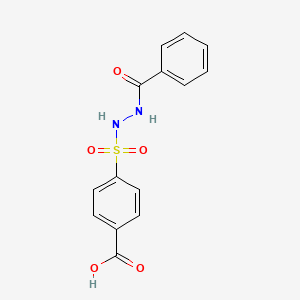

4-(Benzamidosulfamoyl)benzoic acid

Description

Contextualizing Benzoic Acid Derivatives in Organic Synthesis and Medicinal Chemistry

Benzoic acid and its derivatives are a cornerstone of modern chemistry, serving as versatile building blocks in the creation of a vast array of organic molecules. preprints.orgresearchgate.net Their utility is rooted in the reactivity of the carboxylic acid group, which allows for a multitude of chemical transformations. In medicinal chemistry, the benzoic acid scaffold is a common feature in many pharmaceutical agents, contributing to the molecular framework of drugs with diverse therapeutic applications, including local anesthetics and anticancer agents. preprints.orgresearchgate.netpharmacy180.com The ability to modify the benzoic acid ring with various substituents allows chemists to fine-tune the properties of these molecules, influencing their biological activity and pharmacological profiles. ontosight.ai

Significance of Sulfonamide and Amide Functionalities in Molecular Design

The presence of both sulfonamide and amide functional groups within 4-(Benzamidosulfamoyl)benzoic acid is a key driver of its research interest. The sulfonamide group (-SO2NH2) is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. ajchem-b.comresearchgate.netajchem-b.com Historically, sulfonamides were among the first effective antimicrobial drugs and continue to be a vital component in the development of various therapeutic agents, including diuretics and anticonvulsants. ajchem-b.comajchem-b.comwikipedia.org Their ability to mimic the structure of p-aminobenzoic acid (PABA), a crucial molecule for bacterial growth, is a classic example of their mechanism of action. ajchem-b.comresearchgate.net

Similarly, the amide linkage (-CONH-) is of fundamental importance in chemistry and biology. wisdomlib.orggoogle.comwiley.com It is the defining bond in peptides and proteins, dictating their structure and function. fiveable.menih.gov In synthetic chemistry, the amide bond is prized for its stability. nih.gov The incorporation of amide groups into molecular design can influence properties such as solubility, stability, and the ability to form hydrogen bonds, all of which are critical for a molecule's behavior in a biological system. wiley.comnih.gov

Scope and Research Imperatives for this compound Studies

The specific combination of a benzoic acid core, a sulfonamide linker, and a benzoyl-amide cap in this compound presents a unique platform for chemical exploration. Research on this compound and its analogs is driven by the potential to create novel molecules with tailored properties. Investigations into sulfamoyl benzoic acid analogues have already shown promise in developing specific agonists for receptors involved in cellular protection. nih.gov Furthermore, the synthesis of derivatives of the closely related 4-benzamidobenzoic acid has led to the discovery of potent enzyme inhibitors. nih.gov The imperative for studying this compound lies in systematically exploring its synthetic accessibility, characterizing its physicochemical properties, and evaluating its potential in various applications, from materials science to the development of new therapeutic leads.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C14H12N2O5S |

| Molecular Weight | 332.32 g/mol |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

IUPAC Name |

4-(benzamidosulfamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5S/c17-13(10-4-2-1-3-5-10)15-16-22(20,21)12-8-6-11(7-9-12)14(18)19/h1-9,16H,(H,15,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQXEHDZFFHMCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 4 Benzamidosulfamoyl Benzoic Acid and Its Precursors

Approaches to the 4-Sulfamoylbenzoic Acid Core

The foundational 4-sulfamoylbenzoic acid, also known as Carzenide, is a critical intermediate. medchemexpress.com Its synthesis involves the formation of a substituted benzoic acid and the subsequent introduction of a sulfonamide group.

Conventional and Modern Synthesis Routes for Substituted Benzoic Acids

The preparation of substituted benzoic acids can be achieved through various methods, often starting from readily available substituted alkylbenzenes. google.com Traditional approaches include oxidation using strong chemical reagents like potassium permanganate, potassium dichromate, or nitric acid. google.com Another established method is light-induced chlorination of a toluene (B28343) derivative followed by hydrolysis. google.com

More contemporary methods focus on catalytic oxidation. Liquid-phase oxidation using oxygen-containing gas as the oxidant, in the presence of a composite catalyst containing cobalt, manganese, or nickel salts and a bromide, offers an effective route. google.com This reaction is typically carried out in a solvent such as an aromatic halogenated hydrocarbon or an organic acid at temperatures between 110°C and 160°C. google.com Another solvent-free approach utilizes a TBHP/oxone and FeCl3 catalyst system for the oxidation of benzyl (B1604629) alcohols to their corresponding benzoic acids. researchgate.net

The Sandmeyer reaction provides a pathway starting from aminobenzoic acids. For instance, o-chlorobenzoic acid can be synthesized from o-aminobenzoic acid via a diazotization reaction followed by a copper-catalyzed reaction. google.com Aromatic halogenation followed by the generation of a Grignard reagent and subsequent reaction with carbon dioxide is another viable, albeit multi-step, process. youtube.com

| Method | Starting Material | Key Reagents/Catalysts | General Conditions | Reference |

|---|---|---|---|---|

| Chemical Oxidation | Substituted Alkylbenzene | KMnO4, K2Cr2O7, HNO3 | Aqueous solution | google.com |

| Light Chlorinolysis | Substituted Toluene | Cl2, light, then hydrolysis | Acidic or alkaline conditions for hydrolysis | google.com |

| Liquid Phase Catalytic Oxidation | Substituted Alkylbenzene | Co/Mn/Ni salts, Bromide, O2 | 110-160°C, Aromatic solvent | google.com |

| Solvent-Free Catalytic Oxidation | Benzyl Alcohol | TBHP/oxone, FeCl3 | Solvent-free | researchgate.net |

| Sandmeyer Reaction | Aminobenzoic Acid | NaNO2, HCl, Cu(I) salt | Diazotization followed by copper catalysis | google.com |

| Grignard Reaction | Aryl Halide | Mg, then CO2 | Formation of Grignard reagent | youtube.com |

Derivatization Strategies for Sulfonamide Introduction

The introduction of a sulfonamide group is a key step in forming the 4-sulfamoylbenzoic acid core. A common and direct method involves the reaction of a sulfonyl chloride with ammonia. nih.gov For example, 2,4-dichloro-5-sulfamoylbenzoic acid can be synthesized by reacting 2,4-dichlorobenzoyl chloride with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is then treated with ammonia. google.com

Recent advancements have provided alternative strategies for sulfonamide synthesis. One such method involves the NHC-catalyzed deamination of primary sulfonamides to form sulfinates, which can then be functionalized. chemrxiv.org Another innovative approach uses a pyrylium (B1242799) salt to activate the otherwise poorly nucleophilic NH2 group of a primary sulfonamide, facilitating the formation of a sulfonyl chloride. researchgate.net Furthermore, primary sulfonamides can be prepared from sulfinate salts by reaction with an electrophilic nitrogen source like hydroxylamine-O-sulfonic acid (HOSA). acs.org

Formation of the Benzamido Linkage

The final step in the synthesis of 4-(benzamidosulfamoyl)benzoic acid is the formation of the benzamido linkage, which is an amide bond.

Amide Coupling Reactions in the Synthesis of Related Structures

Amide bond formation is a cornerstone of organic synthesis, frequently employed in medicinal chemistry. hepatochem.com The most common method is the condensation of a carboxylic acid and an amine. hepatochem.com This typically requires activation of the carboxylic acid. hepatochem.comluxembourg-bio.com

A widely used method for activating carboxylic acids involves the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often with additives to enhance efficiency. hepatochem.comluxembourg-bio.com The reaction of sulfonamides with N-acylbenzotriazoles in the presence of a base such as sodium hydride is another effective method for N-acylation. epa.govsemanticscholar.org This approach is particularly useful when the corresponding acid chlorides are not readily accessible. epa.gov

Lewis acids such as BF3·Et2O, ZnCl2, and TiCl4 can also catalyze the N-acylation of sulfonamides using carboxylic acid anhydrides under solvent-free conditions. researchgate.net For the synthesis of this compound, the N-acylation of 4-sulfamoylbenzoic acid or its ester derivative with benzoyl chloride or benzoic anhydride (B1165640) would be the direct approach. The reaction conditions can be optimized using different catalysts and solvent systems. For instance, metal hydrogen sulfates like Al(HSO4)3 have been shown to be effective catalysts for this transformation. researchgate.net

| Reagent/Method | Description | Typical Conditions | Reference |

|---|---|---|---|

| Carbodiimides (DCC, DIC) | Activates carboxylic acids to form a reactive O-acylisourea intermediate. | Often used with additives like HOBt or DMAP. | hepatochem.comluxembourg-bio.com |

| N-Acylbenzotriazoles | Reacts with sulfonamides in the presence of a base. | NaH in an appropriate solvent. | epa.govsemanticscholar.org |

| Lewis Acids (e.g., ZnCl2) | Catalyzes N-acylation with carboxylic anhydrides. | Often solvent-free conditions. | researchgate.net |

| Metal Hydrogen Sulfates (e.g., Al(HSO4)3) | Catalyzes N-acylation with acid chlorides or anhydrides. | Heterogeneous or solvent-free conditions. | researchgate.net |

Convergent and Divergent Synthetic Pathways for the Compound

The synthesis of this compound can be approached through both convergent and divergent strategies. A convergent synthesis would involve preparing the 4-sulfamoylbenzoic acid core and benzoyl chloride separately and then coupling them in a final step. A divergent approach might start from a common intermediate that is then elaborated to the final product.

Exploration of Optimized Reaction Conditions and Catalytic Systems

Optimizing reaction conditions is crucial for achieving high yields and purity. For the N-acylation step, various catalytic systems can be explored. As mentioned, metal hydrogen sulfates and Lewis acids have proven effective. researchgate.netresearchgate.net The choice of solvent can also significantly impact the reaction outcome. For instance, in the N-acylation of some sulfonamides, refluxing acetonitrile (B52724) has been identified as an optimal condition. researchgate.net

Recent research has also focused on developing more sustainable and efficient methods. One-pot procedures that combine multiple steps without isolating intermediates can save time and resources. rsc.org For example, a one-pot conversion of a carboxylic acid to its derived nitrile has been demonstrated. rsc.org While not directly applicable to the target molecule's synthesis, this highlights the trend towards more streamlined synthetic processes. The development of user-friendly and general methods for the late-stage functionalization of complex sulfonamides also opens new avenues for creating derivatives of this compound. chemrxiv.org

Stereochemical Considerations in Complex Benzoic Acid Derivatives

While this compound itself is an achiral molecule, the introduction of substituents onto its core structure can give rise to complex stereochemical features. The most relevant of these in derivatives of this class is atropisomerism, a type of axial chirality resulting from hindered rotation around a single bond. acs.orgnih.gov

Atropisomerism in Benzamide (B126) and Sulfonamide Scaffolds:

Atropisomerism can arise in derivatives of this compound around two potential axes of hindered rotation:

The Ar-C(O) bond: The bond connecting the benzoic acid ring to the carbonyl group.

The N-S bond: The bond between the amide nitrogen and the sulfonyl sulfur.

For this phenomenon to occur, rotation around the bond must be sufficiently restricted, typically by the presence of bulky ortho-substituents on the aromatic rings. nih.gov This restriction creates a high enough energy barrier to allow for the isolation of stable, non-interconverting rotational isomers (atropisomers). nih.govacs.org

Atropisomers are often classified based on their rotational half-life (t½) at a given temperature:

Class 1: Rapidly interconverting (t½ < 60 s). These are typically not considered true atropisomers but may adopt a preferred conformation when binding to a biological target. acs.orgacs.org

Class 2: Moderately stable (60 s < t½ < 4.5 years). These can be isolated but may racemize over time. acs.org

Class 3: Highly stable (t½ > 4.5 years). These are considered configurationally stable for drug development purposes. acs.orgacs.org

In the context of complex derivatives of this compound, if bulky groups were introduced at the ortho-position of the benzoyl ring or on the benzoic acid ring adjacent to the sulfonamide, atropisomerism could become a critical stereochemical feature. For example, the enantioselective synthesis of atropisomeric tertiary benzamides has been achieved through catalytic bromination, demonstrating that such chiral axes can be constructed with high stereocontrol. nih.gov

Chirality at the Sulfur Atom:

A different form of stereochemistry could be introduced if the sulfonamide itself is made more complex. While the sulfur in a simple sulfonamide like the title compound is not a stereocenter, related structures such as sulfonimidamides (where the sulfonyl oxygen is replaced by an N-R group) can be chiral at the sulfur atom. acs.org The synthesis of such complex analogs would require stereoselective methods to control the configuration at the sulfur center. Recent advances have enabled the asymmetric synthesis of chiral sulfinamides, which can serve as precursors to a variety of stereogenic sulfur compounds. nih.gov

Therefore, while the parent compound is achiral, the design of more complex analogs necessitates careful consideration of potential atropisomerism and other forms of chirality, which can have profound impacts on the molecule's three-dimensional structure and biological properties.

| Stereochemical Feature | Relevant Bond/Atom | Conditions for Chirality | Synthetic Consideration | Reference |

| Atropisomerism | Ar-C(O) or Ar-N bond | Hindered rotation due to bulky ortho-substituents | Atroposelective synthesis (e.g., catalytic asymmetric bromination) | nih.govresearchgate.net |

| Sulfur Stereocenter | Sulfur atom | In complex analogs like sulfonimidamides or sulfoximines | Asymmetric synthesis of chiral sulfur precursors | nih.govacs.org |

This table summarizes potential stereochemical features in complex derivatives of this compound.

Advanced Theoretical and Computational Investigations of 4 Benzamidosulfamoyl Benzoic Acid

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to predicting the geometric and electronic nature of a molecule. These calculations allow for a detailed exploration of the molecule's potential energy surface and the distribution of its electrons, which are key determinants of its physical and chemical behavior.

Density Functional Theory (DFT) for Optimized Geometries and Conformational Analysis

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. nih.govvjst.vn For 4-(Benzamidosulfamoyl)benzoic acid, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G, can predict key structural parameters. researchgate.net These calculations involve minimizing the energy of the molecule with respect to the positions of its atoms, yielding precise values for bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Conformational analysis, another critical aspect of DFT studies, investigates the different spatial arrangements (conformers) of the molecule that arise from rotation around its single bonds. By calculating the relative energies of these conformers, the most stable, low-energy conformation can be identified, which is crucial for understanding its interactions in biological or chemical systems.

Table 1: Representative Predicted Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (carboxyl) | ~1.22 Å |

| O-H (carboxyl) | ~0.97 Å | |

| S=O (sulfonamide) | ~1.45 Å | |

| S-N (sulfonamide) | ~1.65 Å | |

| N-H (amide) | ~1.01 Å | |

| Bond Angle | O=C-O (carboxyl) | ~123° |

| O=S=O (sulfonamide) | ~120° | |

| C-S-N (sulfonamide) | ~107° |

Note: These values are illustrative and based on typical DFT results for similar functional groups.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which an electron is most easily donated, representing the molecule's capacity to act as an electron donor. Conversely, the LUMO is the orbital that most readily accepts an electron, indicating its ability to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. researchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap implies higher kinetic stability and lower chemical reactivity. researchgate.net DFT calculations provide both the energies of these orbitals and visualizations of their spatial distribution, showing where the molecule is most likely to engage in electrophilic or nucleophilic attacks. nih.govresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (E_HOMO) | -6.7 eV |

| LUMO Energy (E_LUMO) | -1.5 eV |

| Energy Gap (ΔE) | 5.2 eV |

Note: Values are representative based on DFT calculations for analogous aromatic compounds. researchgate.net

Computational Prediction of Vibrational Spectra (FTIR) and NMR Chemical Shifts for Mechanistic Insight

Computational methods can accurately predict vibrational and magnetic resonance spectra, which serve as fingerprints for molecular structure. DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an experimental Fourier-Transform Infrared (FTIR) spectrum. mdpi.comnih.gov These predicted spectra help in assigning specific vibrational modes (stretching, bending, etc.) to the experimental peaks, confirming the presence of key functional groups like C=O, O-H, S=O, and N-H. nih.gov Calculated frequencies are often scaled by a factor (e.g., 0.96) to better match experimental results. researchgate.net

Similarly, NMR chemical shifts can be calculated for hydrogen (¹H) and carbon (¹³C) atoms. nih.gov These calculations determine the magnetic environment of each nucleus, predicting the resonance frequencies observed in an NMR spectrum. Comparing computed chemical shifts with experimental data is a powerful method for confirming the molecular structure and understanding the electronic environment of different parts of the molecule. mdpi.com

Table 3: Selected Predicted Vibrational Frequencies (FTIR) for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | ~3500 (broad) |

| N-H Stretch | Amide | ~3350 |

| C=O Stretch | Carboxylic Acid | ~1720 |

| C=O Stretch | Amide | ~1680 |

| Asymmetric SO₂ Stretch | Sulfonamide | ~1340 |

Note: Frequencies are illustrative and based on typical values for the respective functional groups. mdpi.com

Spectroscopic Properties from Computational Models

Beyond structural and electronic characterization, computational models are extensively used to simulate how molecules interact with electromagnetic radiation and their environment, providing direct predictions of spectroscopic behavior.

UV-Vis Absorption Spectra Calculations and Solvent Effects

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. researchgate.net These calculations identify the electronic transitions between molecular orbitals and their corresponding absorption wavelengths (λ_max). For this compound, TD-DFT can predict the characteristic absorption bands arising from π→π* transitions within the aromatic rings. researchgate.net

The surrounding solvent can significantly influence a molecule's UV-Vis spectrum. rsc.org Computational models like the Polarizable Continuum Model (PCM) are used to simulate these solvent effects. researchgate.net By performing TD-DFT calculations with a PCM, it is possible to predict how the absorption maxima will shift (either to longer or shorter wavelengths) in solvents of different polarities, a phenomenon known as solvatochromism. rsc.orgworldwidejournals.com

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) and Solvent Effects

| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) | Transition |

|---|---|---|---|

| Gas Phase | 1.0 | ~275 | π→π* |

| Acetonitrile (B52724) | 37.5 | ~280 | π→π* |

Note: Values are hypothetical, illustrating the expected trend of a slight red shift with increasing solvent polarity for a π→π transition.* rsc.orgrsc.org

Acid-Base Equilibria and pKa Prediction via Quantum Chemistry

The acidity of a molecule, quantified by its pKa value, is a critical property that governs its charge state and solubility in different pH environments. Quantum chemical methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction (HA ⇌ H⁺ + A⁻). researchgate.net

The prediction typically involves a thermodynamic cycle that combines high-accuracy gas-phase energy calculations with solvation free energies for the acidic (HA) and basic (A⁻) forms of the molecule. peerj.com Solvation energies are calculated using continuum solvent models like PCM. researchgate.net This approach has been successfully applied to predict the pKa of various benzoic acid derivatives. researchgate.netmanchester.ac.uk For this compound, this method would be used to predict the pKa of the carboxylic acid proton, providing insight into its behavior in physiological and other aqueous systems.

Table 5: Illustrative Components for pKa Prediction of the Carboxyl Group

| Parameter | Description | Predicted Value (kcal/mol) |

|---|---|---|

| ΔG_gas(HA) | Gas-phase free energy of the neutral acid | Example: -1050.5 |

| ΔG_gas(A⁻) | Gas-phase free energy of the conjugate base | Example: -725.2 |

| ΔG_solv(HA) | Solvation free energy of the neutral acid | Example: -15.8 |

| ΔG_solv(A⁻) | Solvation free energy of the conjugate base | Example: -70.1 |

| Predicted pKa | -log(Ka) | ~3.9 |

Note: Energy values are for illustrative purposes. The predicted pKa is a representative value for a substituted benzoic acid.

Molecular Dynamics Simulations for Solvation and Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of a molecule's behavior in different environments, such as in a solvent. This is particularly useful for understanding the solvation of this compound and mapping its conformational landscape.

The solvation process involves the interaction of a solute molecule with the surrounding solvent molecules. MD simulations can model how solvent molecules arrange themselves around the this compound molecule, forming a solvation shell. The nature and strength of these interactions, which include hydrogen bonds and van der Waals forces, are crucial for the molecule's solubility and reactivity. For instance, simulations of similar benzamide-containing compounds have been used to analyze their interactions with water molecules, revealing the key functional groups involved in hydrogen bonding and the resulting stability of the solvated complex.

The conformational landscape of a molecule refers to the full range of three-dimensional shapes it can adopt due to the rotation around its single bonds. For this compound, with its multiple rotatable bonds connecting the phenyl, benzoyl, and sulfamoyl groups, the conformational space is vast. MD simulations can explore this landscape by simulating the molecule's dynamic movements, identifying the most stable, low-energy conformations, and the energy barriers between them.

In a study on the conformational properties of N-acyl/N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones, which share the N-acylsulfonamide moiety, computational methods were employed to investigate the conformational preferences. acs.orgnih.gov Density functional theory (DFT) calculations were used to determine the relative energies of different conformers, providing insights into the steric and electronic effects that govern the molecule's shape. acs.orgnih.gov Similar approaches can be applied to this compound to understand how the different functional groups orient themselves relative to one another.

To illustrate the type of data obtained from such computational studies, the following table presents hypothetical relative energies for different conformers of a related N-acyl benzenesulfonamide, as might be determined by DFT calculations.

| Conformer | Dihedral Angle (°C-S-N-C) | Relative Energy (kcal/mol) |

| 1 | 60 | 0.0 |

| 2 | 120 | 2.5 |

| 3 | 180 | 1.8 |

| 4 | 240 | 3.0 |

| 5 | 300 | 1.5 |

This table is illustrative and based on general principles of conformational analysis of similar molecules. The values are not from a specific study on this compound.

These simulations provide a foundational understanding of the molecule's behavior in solution, which is essential for predicting its physicochemical properties and its interactions with biological targets.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, researchers can map out the entire reaction pathway. This provides a detailed understanding of how a reaction proceeds, the feasibility of different pathways, and the factors that influence the reaction rate.

A key aspect of studying reaction mechanisms is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a critical determinant of the reaction rate.

Another important reaction that can be studied computationally is the decarboxylation of the benzoic acid moiety. Decarboxylation is the removal of a carboxyl group and the release of carbon dioxide. The ease with which this occurs is highly dependent on the structure of the molecule and the reaction conditions.

Computational studies, often using Density Functional Theory (DFT), have been extensively applied to understand the decarboxylation of various benzoic acid derivatives. For instance, a DFT study on the decarboxylation of ortho-hydroxybenzoic acids (salicylic acids) revealed the mechanism and the effect of substituents on the activation energy. nih.gov The study found that acid catalysis significantly lowers the activation barrier for decarboxylation. nih.gov

The following table summarizes calculated activation energies for the decarboxylation of different substituted benzoic acids, illustrating how computational chemistry can quantify the effect of molecular structure on reactivity.

| Compound | Substituent | Activation Energy (Ea) in kcal/mol (gas phase) |

| Salicylic Acid | 2-OH | ~35 |

| Salicylic Acid (Acid-Catalyzed) | 2-OH | ~21 nih.govacs.org |

| 2-Aminobenzoic Acid | 2-NH2 | Varies with mechanism |

| Benzoic Acid | None | High, requires high temperatures |

This table presents data from computational studies on the decarboxylation of various benzoic acid derivatives to illustrate the type of information that can be obtained. nih.govacs.org The values are for related compounds and not for this compound itself.

By applying these computational methods to this compound, one could predict its stability towards decarboxylation and understand how the benzamidosulfamoyl group influences this process. Such studies are crucial for understanding the potential degradation pathways of the molecule and for designing more stable derivatives.

Chemical Reactivity and Transformation Pathways of 4 Benzamidosulfamoyl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for reactions, enabling esterification, anhydride (B1165640) formation, decarboxylation, and salt formation.

Esterification and Anhydride Formation

The carboxylic acid group of 4-(Benzamidosulfamoyl)benzoic acid can undergo esterification, a reaction that converts carboxylic acids into esters. This is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. researchgate.netiajpr.com For instance, the Fischer esterification method involves heating the carboxylic acid with an excess of alcohol and a catalytic amount of a strong mineral acid, such as sulfuric acid. researchgate.nettcu.edu The reaction is reversible, and to obtain a high yield of the ester, the equilibrium must be shifted towards the products. This can be done by using a large excess of the alcohol or by removing water as it is formed. researchgate.net

Another important reaction of the carboxylic acid moiety is the formation of an acid anhydride. Acid anhydrides can be synthesized from carboxylic acids through dehydration. wikipedia.org For example, benzoic anhydride can be prepared from benzoic acid using acetic anhydride. wikipedia.org Acid anhydrides are reactive intermediates and can be used to synthesize esters and amides through nucleophilic acyl substitution. libretexts.orglibretexts.org The reaction of an anhydride with an alcohol yields an ester and a carboxylic acid. wikipedia.orglibretexts.org

| Reactant | Reagent | Product | Reaction Type |

| Carboxylic Acid | Alcohol (in presence of acid catalyst) | Ester | Esterification researchgate.netiajpr.com |

| Carboxylic Acid | Dehydrating Agent (e.g., Acetic Anhydride) | Acid Anhydride | Anhydride Formation wikipedia.org |

| Acid Anhydride | Alcohol | Ester | Ester Synthesis wikipedia.orglibretexts.org |

| Acid Anhydride | Amine | Amide | Amide Synthesis libretexts.org |

Decarboxylation Mechanisms

Decarboxylation is the removal of a carboxyl group as carbon dioxide. For aromatic carboxylic acids like this compound, this reaction typically requires high temperatures and may be facilitated by acidic or basic conditions. nist.gov The presence of electron-releasing groups on the aromatic ring can activate the acid towards protolytic decarboxylation. nist.gov In some cases, decarboxylation can be achieved by heating the carboxylic acid with soda lime, a mixture of sodium hydroxide (B78521) and calcium oxide. libretexts.org

Modern methods have also explored radical decarboxylation. For example, copper-catalyzed decarboxylative hydroxylation of benzoic acids can produce phenols. This process involves a ligand to metal charge transfer (LMCT) in copper carboxylates, generating aryl radicals. nih.gov

Salt Formation and pH-Dependent Behavior

As a carboxylic acid, this compound can donate a proton to form a carboxylate salt in the presence of a base. This salt formation significantly impacts its solubility and pH-dependent behavior. The efficacy of benzoic acid and its derivatives as preservatives is dependent on the pH of the food, as the undissociated acid is the primary antimicrobial agent. wikipedia.org The absorption of benzoic acid into a cell and the subsequent lowering of the intracellular pH to 5 or less can inhibit the anaerobic fermentation of glucose by 95%. wikipedia.org

Studies on the related compound 4-benzoylbenzoic acid have shown that its absorption spectra are affected by the pH of the solution due to the equilibrium between the protonated and deprotonated species. rsc.org The pKa of 4-benzoylbenzoic acid was spectroscopically measured to be 3.41 ± 0.04. rsc.org This pH-dependent behavior is a critical consideration in its applications.

Reactivity of the Sulfonamide Moiety

The sulfonamide group offers opportunities for further chemical modifications.

Potential for Sulfonamide-Based Derivatizations

The nitrogen atom of the sulfonamide group can potentially be alkylated or acylated to introduce new functional groups. While specific derivatizations of this compound's sulfonamide are not extensively detailed in the provided context, the general reactivity of sulfonamides suggests that such modifications are feasible. These derivatizations could be used to alter the molecule's physical and biological properties.

Reactivity of the Benzamido Moiety

Hydrolysis and Transamidation Reactions

The structure of this compound contains two distinct amide-type linkages: a benzamide (B126) attached to a sulfonyl group and a sulfonamide. Both linkages, along with the carboxylic acid group, can undergo transformations under specific reaction conditions.

Hydrolysis: Under acidic or basic conditions, the amide linkages in this compound can be hydrolyzed. prezi.com The benzamide linkage is susceptible to cleavage, yielding 4-sulfamoylbenzoic acid and benzoic acid. This reaction proceeds via nucleophilic attack of water on the carbonyl carbon of the benzamide. prezi.com Similarly, the sulfonamide bond can be hydrolyzed, though typically under more stringent conditions than the carboxamide, to produce 4-carboxybenzenesulfonic acid and benzamide.

Transamidation: Transamidation offers a pathway to modify the amide structure without complete hydrolysis. researchgate.netorganic-chemistry.org In the presence of a suitable amine and often a catalyst, the benzamide portion of the molecule can be converted into a different amide. researchgate.net For instance, reaction with a primary amine (R-NH2) could replace the benzoyl group, leading to the formation of a new N-substituted benzamide and releasing benzamide as a byproduct. youtube.com These reactions can be promoted under various conditions, including metal-free catalysis. researchgate.net The sulfonamide group is generally less reactive in transamidation reactions compared to the carboxamide.

| Reaction Type | Reactants | Conditions | Products |

| Hydrolysis (Benzamide) | This compound, Water | Acid or Base catalyst, Heat | 4-Sulfamoylbenzoic acid, Benzoic acid |

| Hydrolysis (Sulfonamide) | This compound, Water | Strong Acid/Base, Heat | 4-Carboxybenzenesulfonic acid, Benzamide |

| Transamidation | This compound, Amine (R-NH2) | Catalyst (e.g., L-proline, Fe(III) salts) organic-chemistry.org | N-substituted benzamide, 4-(aminosulfamoyl)benzoic acid derivative |

Aromatic Ring Reactivity and Substituent Effects

The molecule possesses two aromatic rings, each with different substitution patterns that dictate their susceptibility and regioselectivity towards electrophilic attack.

Ring A: The benzoic acid ring, substituted with a carboxyl group (-COOH) and the benzamidosulfamoyl group [-SO2NHC(O)Ph].

Ring B: The phenyl ring of the benzoyl group.

Electrophilic Aromatic Substitution Patterns (e.g., Nitration, Halogenation, Sulfonation)

Electrophilic aromatic substitution (EAS) reactions introduce new functional groups onto the aromatic rings. The success and outcome of these reactions are governed by the activating or deactivating nature of the existing substituents. byjus.com

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro (-NO2) group. chemguide.co.uk Both rings are substituted with deactivating groups, making nitration require forcing conditions. The reaction will preferentially occur on the ring that is least deactivated. truman.eduquora.com

Halogenation: Reaction with a halogen (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) results in the substitution of a hydrogen atom with a halogen. byjus.comyoutube.com Similar to nitration, the deactivating nature of the substituents will make this reaction challenging.

Sulfonation: Heating with fuming sulfuric acid (H2SO4 + SO3) can introduce a sulfonic acid (-SO3H) group. byjus.comyoutube.com This reaction is typically reversible. youtube.com The strong deactivation of both rings makes sulfonation difficult.

Regioselectivity and Electronic Influences of Substituents

The directing effect of the substituents on each ring determines the position of electrophilic attack.

Ring A (Benzoic Acid Ring): This ring is substituted with two powerful electron-withdrawing groups:

Carboxyl Group (-COOH): This group is strongly deactivating and a meta-director. wikipedia.orgvedantu.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, deactivating the ortho and para positions.

Benzamidosulfamoyl Group [-SO2NHC(O)Ph]: The sulfonyl group (-SO2-) is strongly electron-withdrawing. The lone pair on the adjacent nitrogen atom is delocalized across both the sulfonyl and the benzoyl carbonyl groups, making it unavailable for donation to the aromatic ring. Consequently, this entire substituent is strongly deactivating and a meta-director.

With two meta-directing groups at positions 1 and 4, any electrophilic attack on Ring A would be directed to the positions meta to both, which are positions 3 and 5. The ring is heavily deactivated, making substitution unlikely unless under harsh conditions.

Ring B (Benzoyl Ring): This ring is part of the benzamido moiety [-NHC(O)-Ph]. It is attached to a carbonyl group, which is part of an amide linkage. The acyl group [-C(O)NH-] attached to this phenyl ring is deactivating and meta-directing towards electrophiles. While the amide nitrogen's lone pair activates the carbonyl carbon towards nucleophilic attack, it deactivates the attached aromatic ring (Ring B) towards electrophilic attack. Therefore, electrophilic substitution on Ring B would occur at the meta positions relative to the point of attachment to the carbonyl group.

| Substituent | Ring | Electronic Effect | Directing Influence |

| -COOH | A | Deactivating | meta |

| -SO2NHC(O)Ph | A | Strongly Deactivating | meta |

| -C(O)NH-R | B | Deactivating | meta |

Applications and Advanced Derivative Development in Academic Organic Synthesis

Utilization as a Building Block in Complex Molecular Architectures

The benzoic acid motif is a cornerstone in the synthesis of more elaborate molecular structures, serving as a reliable starting point or intermediate. Derivatives of benzoic acid are frequently employed to introduce specific functionalities or to act as a rigid core for further chemical elaboration.

Research has demonstrated the utility of closely related benzamidobenzoic acid structures in creating complex molecules with targeted biological activities. For instance, 4-benzamidobenzoic acid hydrazide derivatives have been synthesized as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation. nih.gov The synthesis begins with the reaction of 4-aminobenzoic acid with substituted benzoyl chlorides, followed by esterification and subsequent treatment with hydrazine (B178648) hydrate (B1144303) to form the key hydrazide intermediate. nih.gov This core can then be reacted with anhydrides to produce final compounds with potential therapeutic value. nih.gov This multi-step synthesis highlights how the benzamidobenzoic acid framework serves as a foundational building block for molecules with enhanced pharmacokinetic profiles. nih.gov

Furthermore, the benzoic acid moiety itself can be constructed onto a pre-existing molecular framework through catalytic oxidation. A notable example is the synthesis of 4- and 3-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids from the corresponding tolyl-substituted oxadiazoles. researchgate.net This method utilizes a catalytic system based on cobalt acetate (B1210297) and air as the oxidant, offering high yields and a more efficient pathway compared to other procedures. researchgate.net This approach showcases the versatility of forming the benzoic acid group as a strategic step in the assembly of complex heterocyclic architectures. researchgate.net The conversion of 4-aminobenzoic acid into various Schiff bases through condensation with aromatic aldehydes further illustrates its role as a platform for generating diverse molecular structures with potential antimicrobial and cytotoxic properties. mdpi.com

Table 1: Examples of Complex Molecules Derived from Benzoic Acid Scaffolds

| Base Scaffold | Synthetic Approach | Resulting Molecular Architecture | Reference |

|---|---|---|---|

| 4-Benzamidobenzoic acid | Esterification, hydrazinolysis, anhydride (B1165640) reaction | Hydrazide derivatives for sEH inhibition | nih.gov |

| 5-R-3-tolyl-1,2,4-oxadiazole | Catalytic oxidation of methyl group | 4-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids | researchgate.net |

| 4-Aminobenzoic acid | Condensation with aromatic aldehydes | Schiff bases with antimicrobial activity | mdpi.com |

| Substituted Benzoic Acids | Esterification | Ester derivatives as PDE4 inhibitors | nih.gov |

Design and Synthesis of Ligands and Coordination Compounds with Benzoic Acid Scaffolds

The carboxylate group of benzoic acid, along with other potential coordinating atoms within its structure, makes it an excellent candidate for the design of organic ligands for metal complexes and coordination polymers, including metal-organic frameworks (MOFs). These materials are of significant interest for their applications in gas storage, separation, and sensing.

A compelling example is the use of 2,4-bis-(triazol-1-yl)-benzoic acid (HL), a structural analog, as a primary ligand to construct novel coordination complexes. nih.gov When combined with metal ions such as Cd(II) and Zn(II) under solvothermal conditions, it self-assembles into unique frameworks. nih.gov In these structures, the carboxylate group and the nitrogen atoms of the triazole rings coordinate with the metal centers. nih.gov For example, in one zinc-based complex, the ligand links adjacent Zn(II) ions to form a one-dimensional chain. nih.gov

These resulting coordination compounds exhibit useful properties, such as solid-state fluorescence. This fluorescence can be selectively quenched or enhanced by the presence of specific analytes, turning the material into a chemical sensor. nih.gov Complexes synthesized from this benzoic acid-based ligand have demonstrated the ability to detect Fe³⁺ ions, the Cr₂O₇²⁻ anion, and tetracycline (B611298) hydrochloride through fluorescence quenching, with very low limits of detection. nih.gov This demonstrates how a rationally designed benzoic acid scaffold can be transformed into a highly functional material for specific sensing applications. nih.gov

Table 2: Coordination Compounds from a Benzoic Acid-Based Ligand

| Complex | Metal Ion | Key Structural Feature | Sensing Application | Reference |

|---|---|---|---|---|

| [Cd₀.₅(L)(H₂O)] | Cd(II) | Triclinic crystal system | Selective detection of MnO₄⁻ and Fe³⁺ | nih.gov |

| [Cd(L)(TPA)₀.₅(H₂O)]·H₂O | Cd(II) | Monoclinic crystal system | Selective detection of Cr₂O₇²⁻ and Fe³⁺ | nih.gov |

| [Zn(L)(TPA)₀.₅]·H₂O | Zn(II) | 1D chain via ligand links | Selective detection of MnO₄⁻ and Fe³⁺ | nih.gov |

Development of Novel Reagents and Catalysts Based on the Compound's Framework

The intrinsic chemical properties of the 4-(Benzamidosulfamoyl)benzoic acid framework can be leveraged to develop new reagents and catalysts. The carboxylic acid group, in particular, can participate in or direct a variety of chemical transformations.

Substituted benzoic acids are used as reagents in acylation reactions. For instance, the benzoylation of phenols with benzoic acid can be catalyzed by H-beta zeolites to produce hydroxybenzophenones, which are important industrial intermediates. mdpi.comresearchgate.net The reaction proceeds through the formation of a phenyl benzoate (B1203000) intermediate followed by a bimolecular reaction with phenol. mdpi.com The acidic properties of the zeolite catalyst play a crucial role in the reaction's efficiency and selectivity. mdpi.comresearchgate.net The this compound framework could potentially be employed in similar Friedel-Crafts acylation reactions.

The compound's framework can also be incorporated into larger catalytic structures. Acid-base bifunctional polymeric catalysts have been synthesized by incorporating monomers containing carboxylic acid groups. researchgate.net These materials have shown effectiveness in catalyzing reactions like the aldol (B89426) condensation of 4-nitrobenzaldehyde (B150856) with acetone, demonstrating good reusability over multiple cycles. researchgate.net Additionally, the catalytic hydrodeoxygenation (HDO) of benzoic acid itself has been studied as a model for bio-oil upgrading. rsc.org Using nickel-based catalysts on supports like ZSM-5 and SiO₂, benzoic acid can be converted into valuable hydrocarbons such as benzene, toluene (B28343), and cyclohexane. rsc.org The study found that a synergy between the support's acidity and the nickel metal sites was crucial for the reaction outcome, with a mesoporous h-Ni/ZSM-5 catalyst showing the highest conversion rate of 97%. rsc.org

Table 3: Catalytic Applications Involving Benzoic Acid Frameworks

| Catalytic System | Reaction Type | Substrate/Reagent | Purpose | Reference |

|---|---|---|---|---|

| H-beta Zeolites | Phenol Benzoylation | Phenol, Benzoic Acid | Synthesis of hydroxybenzophenones | mdpi.comresearchgate.net |

| Bifunctional Polymers | Aldol Condensation | 4-nitrobenzaldehyde, Acetone | C-C bond formation | researchgate.net |

| Nickel on ZSM-5/SiO₂ | Hydrodeoxygenation | Benzoic Acid | Bio-oil upgrading to hydrocarbons | rsc.org |

Exploration in Mechanistic Organic Reactions (e.g., Cross-coupling reactions)

The benzoic acid framework is a key participant in a variety of powerful, mechanistically significant organic reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in medicinal chemistry and materials science for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

One of the most important applications is the Suzuki-Miyaura coupling. While traditionally used with aryl halides, this reaction can be adapted for derivatives of carboxylic acids. Benzoic acids can be converted to the corresponding acyl chlorides, which then serve as electrophiles in coupling reactions with arylboronic acids to synthesize aryl ketones. mdpi.comsciforum.net The synthesis of key intermediates for drugs like ketoprofen (B1673614) and bifonazole (B1667052) relies on this methodology. mdpi.comresearchgate.net Studies have focused on optimizing reaction conditions, such as the choice of palladium catalyst, base, and solvent, to maximize the yield of the desired ketone and minimize side products from subsequent couplings. mdpi.com

More recently, decarboxylative cross-coupling reactions have emerged as a powerful alternative that uses the carboxylic acid group directly, avoiding the need to pre-activate it as an acyl chloride. researchgate.net In these reactions, electron-deficient benzoic acids can undergo oxidative decarboxylative coupling with partners like unprotected amines in the presence of a bimetallic Pd/Cu system. researchgate.net The carboxylic group can act as a directing group to control the regioselectivity of the reaction. researchgate.net Given the electron-withdrawing nature of the sulfonamide group, this compound is a prime candidate for exploration in such advanced, atom-economical coupling strategies.

Table 4: Conditions for Suzuki-Miyaura Coupling of a Benzoyl Chloride Derivative

| Entry | Base (Equivalents) | Pd Catalyst (mol%) | Solvent | Yield of 4-bromobenzophenone | Reference |

|---|---|---|---|---|---|

| 1 | K₂CO₃ (2) | 1.0% Pd₂(dba)₃ | Toluene | 13% | researchgate.net |

| 2 | K₂CO₃ (2) | 0.5% Pd₂(dba)₃ | Toluene | 28% | researchgate.net |

| 3 | K₂CO₃ (1) | 0.5% Pd₂(dba)₃ | Toluene | 48% | researchgate.net |

| 4 | K₂CO₃ (0.5) | 0.5% Pd₂(dba)₃ | Toluene | 55% | researchgate.net |

| 5 | K₂CO₃ (0.5) | 0.5% Pd₂(dba)₃ | Dioxane | 60% | researchgate.net |

| 6 | K₂CO₃ (0.5) | 0.5% Pd₂(dba)₃ | THF | 65% | researchgate.net |

Adapted from a study on the coupling of 4-bromobenzoyl chloride with phenylboronic acid. researchgate.net

Mechanistic Aspects of Molecular Interactions and Biological Activity Excluding Clinical Data

In Vitro Studies on Enzyme Interaction Mechanisms

The interaction of small molecules with enzymes is a cornerstone of pharmacological research. While direct studies on 4-(benzamidosulfamoyl)benzoic acid are limited, the broader class of fluorosulfonylbenzoic acids provides significant insights into potential mechanisms of enzyme interaction, particularly through affinity labeling and enzyme inactivation.

Affinity labeling is a technique used to identify and characterize the binding sites of biomolecules. It involves the use of a reactive molecule that is structurally similar to a natural substrate or ligand of the target protein. This "affinity label" first binds reversibly to the active site and then forms a stable, covalent bond with a nearby amino acid residue, thereby "labeling" the site.

A notable example involves 5'-[p-(fluorosulfonyl)benzoyl]adenosine (FSO2BzAdo), an analog of ATP, which has been used to probe nucleotide-binding sites in enzymes. Studies on Escherichia coli glycerol kinase have shown that FSO2BzAdo causes irreversible inactivation of the enzyme. nih.gov The mechanism involves the initial, reversible binding of the FSO2BzAdo to the enzyme's adenine nucleotide binding site. This is followed by a first-order inactivation reaction where the sulfonyl fluoride group of FSO2BzAdo covalently modifies a nucleophilic amino acid residue within the binding site. nih.gov The stoichiometry of this interaction has been determined to be the incorporation of approximately one mole of the reagent per mole of enzyme subunit, confirming a specific modification. nih.gov

Ligand protection experiments further elucidate the specificity of this interaction. The presence of natural ligands like ATP and AMP, which compete for the same binding site, protects the enzyme from inactivation by FSO2BzAdo. nih.gov This competitive inhibition is a hallmark of affinity labeling, confirming that the reactive analog is indeed targeting the specific binding site of interest. The hydrolysis of FSO2BzAdo to its sulfonate form also provides a protective effect, as the hydrolysis product can still bind to the active site but is no longer reactive, thus acting as a competitive inhibitor. nih.gov

These studies on fluorosulfonylbenzoyl derivatives suggest a plausible mechanism by which this compound and its analogs could interact with enzymes. The sulfamoyl group, while less reactive than a sulfonyl fluoride, could still participate in non-covalent interactions within a binding site, or potentially be activated under certain enzymatic conditions to form covalent adducts. The benzoic acid and benzamide (B126) moieties would guide the molecule to specific binding sites, particularly those that recognize carboxylates and aromatic rings.

| Aspect of Enzyme Interaction | Mechanism Observed with Fluorosulfonylbenzoic Acids | Potential Relevance to this compound |

| Binding | Reversible binding to a specific nucleotide site. nih.gov | The benzamido and benzoic acid groups could direct binding to specific enzyme pockets. |

| Inactivation | Covalent modification of an amino acid residue by the sulfonyl fluoride group. nih.gov | The sulfamoyl group is less reactive but could still be involved in strong non-covalent interactions or potential covalent modification under specific conditions. |

| Specificity | Protection from inactivation by natural ligands (e.g., ATP). nih.gov | Specificity would be determined by the enzyme's affinity for the benzamidosulfamoylbenzoic acid structure. |

Computational Modeling of Antioxidant Mechanisms

Computational modeling has become an invaluable tool for predicting and understanding the chemical behavior of molecules, including their potential antioxidant activity. For benzoic acid derivatives, several mechanistic pathways for free radical scavenging are considered, primarily the Hydrogen Atom Transfer (HAT), Stepwise Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET) mechanisms. scielo.org.zapreprints.org

The HAT mechanism involves the direct transfer of a hydrogen atom from the antioxidant molecule to a free radical. The thermodynamic feasibility of this pathway is often evaluated by the Bond Dissociation Enthalpy (BDE) of the bond being broken (typically an O-H or N-H bond). A lower BDE indicates a more favorable HAT process. Computational studies on various benzoic acid derivatives have shown that BDE values can range from approximately 78 to 112 kcal/mol. scielo.org.za

The SET-PT mechanism is a two-step process. First, an electron is transferred from the antioxidant to the free radical, forming a radical cation. This is followed by the transfer of a proton. The first step is governed by the Ionization Potential (IP) of the antioxidant.

The SPLET mechanism also involves two steps, but in the reverse order of SET-PT. The antioxidant first loses a proton to the surrounding medium, forming an anion. This is followed by the transfer of an electron from the anion to the free radical. The feasibility of the first step is related to the Proton Affinity (PA) and Proton Dissociation Enthalpy (PDE), while the second step is governed by the Electron Transfer Enthalpy (ETE). scielo.org.zapreprints.org

Computational studies on a variety of plant-derived benzoic acid derivatives have indicated that the preferred antioxidant mechanism can be solvent-dependent. scielo.org.zaresearchgate.netjournals.co.za In the gas phase, the HAT mechanism is often favored. However, in polar solvents such as water and methanol, the SPLET mechanism tends to be the more dominant pathway. scielo.org.za This is because polar solvents can stabilize the ionic intermediates formed during the SPLET process.

For this compound, the potential for antioxidant activity would likely involve the N-H bond of the sulfonamide group and the O-H bond of the carboxylic acid. Computational modeling could predict the BDE of the N-H bond and the PDE and ETE of the carboxylic acid and sulfonamide protons to determine the most likely antioxidant pathway. The presence of the electron-withdrawing sulfonyl group and the benzoyl group would influence the electronic properties of the molecule and thus its antioxidant capacity.

| Antioxidant Mechanism | Description | Key Thermodynamic Parameter | Solvent Preference |

| HAT (Hydrogen Atom Transfer) | Direct transfer of a hydrogen atom to a free radical. scielo.org.zapreprints.org | Bond Dissociation Enthalpy (BDE) scielo.org.za | Gas Phase scielo.org.za |

| SET-PT (Stepwise Electron Transfer-Proton Transfer) | An electron is transferred, followed by a proton. scielo.org.zapreprints.org | Ionization Potential (IP) | - |

| SPLET (Sequential Proton Loss Electron Transfer) | A proton is lost, followed by an electron transfer. scielo.org.zapreprints.org | Proton Dissociation Enthalpy (PDE), Electron Transfer Enthalpy (ETE) scielo.org.zapreprints.org | Polar Solvents scielo.org.za |

Structure-Activity Relationship Studies at a Molecular Level, Informed by Theoretical Predictions

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For benzoic acid derivatives, SAR studies have been conducted in various therapeutic areas, providing general principles that can be applied to this compound.

The nature and position of substituents on the aromatic ring of benzoic acid derivatives are critical determinants of their biological activity. Electron-donating groups (e.g., amino, alkylamino, alkoxy) and electron-withdrawing groups (e.g., nitro, halo) can significantly alter the electronic properties of the molecule, thereby affecting its interaction with biological targets. pharmacy180.com

For instance, in the context of local anesthetics, electron-donating groups in the ortho or para positions of the benzoic acid ring can enhance activity. pharmacy180.com These groups can increase the electron density of the carbonyl oxygen, potentially strengthening interactions with a receptor. Conversely, for other activities, electron-withdrawing groups may be beneficial.

In the case of antihyperlipidemic N-benzoylsulfamates and benzylsulfonamides, the nature of the aryl substituents influences the potency in lowering serum cholesterol and triglyceride levels. nih.gov This suggests that the electronic and steric properties of the substituents play a key role in the interaction with the molecular targets involved in lipid metabolism.

Theoretical predictions from computational models can inform SAR studies by providing insights into how structural modifications affect molecular properties such as electronic distribution, steric hindrance, and binding affinity. For this compound, theoretical calculations could predict how changes to the benzoyl group or the benzoic acid ring (e.g., addition of hydroxyl, methoxy, or halogen substituents) would alter its interaction with a hypothetical target. For example, molecular docking studies can be used to predict the binding mode and affinity of a series of analogs to a specific enzyme active site. nih.govnih.govnih.govmdpi.com

A study on the inhibition of α-amylase by various benzoic acid derivatives found that the number and position of hydroxyl groups on the benzene ring were crucial for inhibitory activity. nih.govmdpi.com Specifically, a hydroxyl group at the 2-position had a strong positive effect on the inhibitory activity. nih.govmdpi.com Molecular docking revealed that hydrogen bonding was a primary force in the interaction between the inhibitors and the enzyme. nih.govmdpi.com These findings highlight the importance of specific functional groups in mediating biological activity.

Applying these principles to this compound, one could hypothesize that the addition of hydroxyl groups to either of the phenyl rings could enhance its interaction with certain biological targets through increased hydrogen bonding potential.

| Structural Feature | Influence on Activity | Example Context |

| Aromatic Substituents | Electron-donating or -withdrawing groups alter electronic properties and target interactions. pharmacy180.com | Local anesthetics, antihyperlipidemics. pharmacy180.comnih.gov |

| Hydrophilic/Hydrophobic Balance | Affects solubility, membrane permeability, and binding to hydrophobic pockets. | Anti-sickling agents. |

| Hydrogen Bonding Potential | The presence of groups like -OH and -NH can lead to stronger binding with targets. | α-Amylase inhibitors. nih.govmdpi.com |

| Steric Factors | The size and shape of substituents can influence how a molecule fits into a binding site. | Retinoid X receptor agonists. nih.gov |

Future Research Directions and Open Questions for 4 Benzamidosulfamoyl Benzoic Acid

Innovations in Green Synthetic Pathways

The synthesis of sulfonamides, a critical class of compounds in pharmaceuticals and materials science, is continuously evolving towards more environmentally benign methods. sci-hub.seajchem-b.com For 4-(Benzamidosulfamoyl)benzoic acid, future research could pivot from traditional synthetic routes to greener, more efficient alternatives that minimize waste and energy consumption.

Key areas for investigation include:

Aqueous and Solvent-Free Conditions: A significant advancement would be the development of synthetic protocols that utilize water as a solvent or are conducted under neat (solvent-free) conditions. sci-hub.se Facile methods for synthesizing sulfonamides in water, often at room temperature and omitting organic bases, have been successfully developed for other derivatives and could be adapted for this compound. rsc.org This approach simplifies product isolation, often to mere filtration after acidification, and drastically reduces the environmental impact of organic solvents. rsc.org

Catalytic Innovations: The use of novel catalysts offers a promising avenue. Research into recyclable, magnetically separable nanocatalysts, such as copper ferrite (B1171679) silica (B1680970) (CuFe2O4@SiO2) or ruthenium on ferrite (nano-Ru/Fe3O4), could lead to highly efficient and sustainable synthesis processes. nih.govbiolmolchem.com These catalysts have been effective in the synthesis of other sulfonamides and could be applied to the coupling reactions required to form this compound. nih.govbiolmolchem.com

Energy-Efficient Methodologies: Exploring microwave-assisted and ultrasound-assisted synthesis could significantly reduce reaction times and energy input compared to conventional heating methods. nih.gov These techniques have proven effective for producing other complex heterocyclic compounds and sulfonamides. nih.gov

Electrochemical Synthesis: An electrochemical approach, which uses electrons as clean reagents, could eliminate the need for chemical oxidants or pre-functionalized starting materials. researchgate.netacs.org This method is gaining traction for creating carbon-nitrogen bonds and could be a pioneering way to synthesize the target molecule, potentially lowering costs and environmental impact. chemistryworld.com

One-Pot and Domino Reactions: Designing a one-pot synthesis, possibly through a domino dehydrogenation-condensation-hydrogenation sequence, would enhance atom economy and process efficiency by reducing the number of intermediate purification steps. sci-hub.senih.gov

Advanced Spectroscopic Characterization Techniques for Intricate Structural Features

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its behavior and designing applications. While standard techniques like basic NMR and IR spectroscopy are foundational, advanced methods can provide deeper insights into its complex features.

Future characterization efforts could focus on:

Multidimensional Nuclear Magnetic Resonance (NMR): Advanced 2D-NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could elucidate the through-space proximity of protons, offering detailed information on the molecule's preferred conformation in solution. This is particularly important for understanding the spatial relationship and potential for hindered rotation between the two aromatic rings.

High-Resolution Mass Spectrometry (MS): Techniques like tandem mass spectrometry (MS/MS) can be used to analyze fragmentation patterns, providing definitive structural confirmation. docbrown.info The development of rapid analysis methods, such as paper spray mass spectrometry (PS-MS), could allow for high-throughput screening in various applications. nih.gov Isotope dilution liquid chromatography-mass spectrometry (ID-LC/MS) could establish a reliable reference method for its quantification in complex matrices. psu.edu

Single-Crystal X-ray Diffraction: Obtaining a high-quality crystal structure is paramount. X-ray crystallography would provide unambiguous data on bond lengths, bond angles, and the solid-state conformation. researchgate.net Crucially, it would reveal the intricate network of intermolecular interactions, such as hydrogen bonding, which dictates the supramolecular architecture. researchgate.net

Advanced Vibrational Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy, combined with computational calculations, can be used to precisely assign vibrational modes and analyze the strength and nature of hydrogen bonds involving the sulfonamide and carboxylic acid groups. nih.govnih.gov

Deeper Exploration of Reaction Mechanisms via Advanced Computational Methods

Computational chemistry provides powerful tools to investigate reaction pathways and electronic structures at a level of detail that is often inaccessible through experimentation alone. For this compound, advanced computational methods can answer fundamental questions about its reactivity and stability.

Open research questions to be addressed include:

Mechanism of Synthesis: Density Functional Theory (DFT) can be employed to model the reaction coordinates of potential synthetic routes, such as the domino reaction sequence or catalyzed couplings. nih.gov This would allow for the identification of transition states and intermediates, providing a mechanistic understanding to optimize reaction conditions. Isotope effect studies, both experimental and computational, could pinpoint the rate-determining step in its formation. nih.gov

Electronic Structure and Reactivity: DFT studies can map the molecular electrostatic potential (MESP), revealing the electron-rich and electron-deficient sites, which are key to understanding the molecule's reactivity towards electrophiles and nucleophiles. nih.govnih.gov Analysis of the Frontier Molecular Orbitals (FMOs), specifically the HOMO and LUMO, can offer insights into its kinetic stability and electronic properties. nih.gov

Non-Covalent Interaction Analysis: To understand the forces governing its molecular recognition and self-assembly properties, advanced computational techniques are needed. The Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature and strength of hydrogen bonds and other weak interactions within its crystal lattice. nih.govnih.gov Interaction Region Index (IRI) analysis can further help visualize and understand these van der Waals interactions. nih.gov

Design of Novel Functional Materials Based on the Compound's Scaffold

The bifunctional nature of this compound, possessing both a carboxylic acid and a sulfonamide group, makes it an excellent building block for the rational design of new functional materials.

Future research could explore its use in:

Metal-Organic Frameworks (MOFs): The carboxylate and sulfonate-like groups are ideal ligands for coordinating with metal ions to form MOFs. atlasofscience.orgnih.gov By using this compound as an organic linker, it may be possible to construct novel MOFs with tailored properties. The inherent polarity and hydrogen-bonding capability of the sulfonamide group could create frameworks with high selectivity for gas separation or enhanced proton conductivity for fuel cell applications. atlasofscience.orgresearchgate.net The synthesis of sulfonate-ligand-defected MOFs has been shown to enhance properties like dye adsorption, a strategy that could be explored here. nih.gov

Functional Polymers: The benzoic acid moiety can undergo polymerization, suggesting that this compound could be incorporated as a monomer into polyesters or other polymers. ontosight.ai This could yield materials with unique properties, such as enhanced thermal stability, specific recognition capabilities, or utility in drug delivery systems.

Supramolecular Gels and Liquid Crystals: The strong directionality of the hydrogen bonds enabled by the N-H, C=O, S=O, and O-H groups could be harnessed to promote self-assembly into higher-ordered structures like fibrillar networks, potentially leading to the formation of stimuli-responsive supramolecular gels or liquid crystalline phases.

Unraveling Complex Molecular Interactions at a Mechanistic Level

The ability of this compound to engage in a variety of non-covalent interactions is fundamental to its potential use in molecular recognition and biological systems. A mechanistic understanding of these interactions remains a key area for future study.

Key open questions include:

Hydrogen Bond Competition and Synthons: The molecule contains multiple hydrogen bond donors (amide N-H, carboxylic acid O-H) and acceptors (sulfonyl oxygens, carbonyl oxygen, carboxylic oxygen). A significant research question is which hydrogen-bonding patterns, or synthons, are preferentially formed. nih.govnih.gov Studies on related sulfonamides show that competition between functional groups can lead to diverse and sometimes unpredictable supramolecular assemblies. nih.gov Deciphering these preferences is crucial for crystal engineering and designing co-crystals with specific properties.

Host-Guest Chemistry: The defined structure and arrangement of functional groups may allow the molecule to act as a guest in larger host cavities or, conversely, to form dimeric or multimeric assemblies that can act as hosts for smaller molecules or ions.

Interactions with Biomimetic Systems: Research could investigate the interactions of this compound with model cell membranes, such as lipid monolayers or micelles. nih.gov The protonated (acidic) and deprotonated (benzoate) forms would likely exhibit different penetration depths and interaction modes with the membrane interface, which could be probed using NMR and monolayer compression studies. nih.gov

Computational Docking and Molecular Dynamics: To explore potential biological activity, computational docking studies could be performed against various enzyme targets. nih.gov Molecular dynamics simulations could then provide a dynamic view of how the molecule interacts with a protein's active site or a membrane surface over time, revealing the stability of these interactions and the role of water molecules in mediating them.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Benzamidosulfamoyl)benzoic acid, and how can purity be optimized?

- Methodology :

- Step 1 : Start with a sulfonylation reaction between 4-aminobenzoic acid and benzamidosulfonyl chloride under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine).

- Step 2 : Purify the crude product via recrystallization using a solvent system such as ethanol/water to remove unreacted starting materials.

- Step 3 : Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) and characterize using -NMR (DMSO-) to verify the sulfamoyl and benzamido substituents.

- Reference : Similar sulfonamide syntheses and purification methods are detailed for trifluoroethyl sulfamoyl derivatives .

Q. How can the molecular structure of this compound be unequivocally confirmed?

- Methodology :

- X-ray crystallography : Grow single crystals via slow evaporation in a solvent like dimethylformamide. Collect diffraction data using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Solve the structure using direct methods in SIR97 and refine with SHELXL .

- Supplementary techniques : Validate with -NMR and high-resolution mass spectrometry (HRMS) to confirm molecular formula.

Q. What experimental approaches are suitable for determining physicochemical properties (e.g., solubility, pKa)?

- Methodology :

- Solubility : Perform shake-flask experiments in buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol) at 25°C, followed by UV-Vis quantification at λ = 254 nm.

- pKa : Use potentiometric titration with a Metrohm Titrando system, or employ UV-spectrophotometric titration in 0.1 M KCl.

- Reference : Standard protocols for benzoic acid derivatives are adapted from studies on similar sulfonamide compounds .

Advanced Research Questions

Q. How can researchers design enzyme inhibition assays to evaluate this compound as a carbonic anhydrase inhibitor?

- Methodology :

- Assay setup : Use recombinant human carbonic anhydrase IX (CA IX) in a stopped-flow CO hydration assay (25 mM HEPES buffer, pH 7.4, 20°C).

- IC determination : Pre-incubate the enzyme with varying compound concentrations (1 nM–100 µM) and measure residual activity. Fit data to a sigmoidal dose-response curve using GraphPad Prism.

- Reference : Similar workflows are described for trifluoroethyl sulfamoyl benzoic acid derivatives .

Q. How should crystallographers address data contradictions (e.g., twinning, disorder) during refinement of this compound structures?

- Methodology :

- Twinning detection : Use the SHELXL TWIN command to analyze intensity statistics (e.g., Hooft parameter).

- Disorder modeling : Refine split positions for disordered atoms with occupancy constraints. Apply restraints (e.g., SIMU, DELU) to stabilize geometry.

- Validation : Cross-check with the CIF validation tool in PLATON to ensure compliance with IUCr standards.

- Reference : SHELX-based refinement strategies for disordered sulfonamide moieties are well-documented .

Q. What computational strategies are effective for structure-activity relationship (SAR) studies of this compound analogs?

- Methodology :

- Docking studies : Use AutoDock Vina to dock analogs into the CA IX active site (PDB: 3IAI). Prioritize modifications (e.g., substituents on benzamido) that enhance hydrogen bonding with Thr199/Glu106.

- QSAR modeling : Build a partial least-squares (PLS) regression model using descriptors like logP, polar surface area, and electrostatic potential. Validate with leave-one-out cross-validation.

- Reference : SAR frameworks for sulfonamide-based inhibitors are exemplified in studies on bipyrimidine derivatives .

Q. How can metabolic stability of this compound be evaluated in vitro?

- Methodology :

- Microsomal assay : Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer (37°C). Sample at 0, 15, 30, and 60 min.

- LC-MS/MS analysis : Quantify parent compound depletion using a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid). Calculate half-life () using first-order kinetics.

- Reference : Protocols for benzoic acid derivative metabolism are adapted from hydroxylation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.